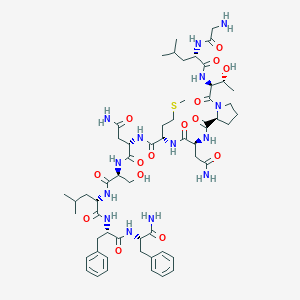
1-(2,5-Difluorobenzyl)piperazine
Overview
Description
1-(2,5-Difluorobenzyl)piperazine is a useful research compound. Its molecular formula is C11H14F2N2 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications : A series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides were synthesized and showed moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, and fungal strains (Jadhav et al., 2017).
Psychoactive Substance Identification : A piperazine derivative, 1-(3,4-difluoromethylenedioxybenzyl)piperazine, was identified in illicit products, suggesting its use in the study of new psychoactive substances (Uchiyama et al., 2015).
Synthesis of Piperazine Alkaloids : The asymmetric synthesis of piperazine alkaloids, such as (2S,5S)-2,5-dibenzyl-1,4-dimethylpiperazine, has been reported, which could be relevant for the development of new pharmaceutical compounds (Takeuchi et al., 1990).
Cancer Cell Cytotoxicity : A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives showed significant cell growth inhibitory activity on various cancer cell lines (Yarim et al., 2012).
Cardiotropic Activity : New 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines showed significant antiarrhythmic activity, indicating potential for cardiotropic applications (Mokrov et al., 2019).
Adenosine A2B Receptor Antagonists : A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines were designed as A2B adenosine receptor antagonists, showing subnanomolar affinity and high selectivity, which can be useful in studying these receptors (Borrmann et al., 2009).
Antimicrobial Activity of Piperazine Derivatives : A newly synthesized piperazine derivative exhibited antibacterial and fungal activity, indicating its potential in antimicrobial research (MUHAMMET, 2023).
Antivirus Activity : New diketopiperazine derivatives from the marine-derived actinomycete Streptomyces sp. showed modest antivirus activity against influenza A (H1N1) virus, suggesting their potential in antiviral research (Wang et al., 2013).
Serotonin Receptor Agonist : 1-(m-Trifluoromethylphenyl)-piperazine was found to act as a serotonin receptor agonist in rat brain, indicating its use in neuropsychopharmacological research (Fuller et al., 1978).
Study of Piperazine Compounds as Drugs of Abuse : Piperazine compounds, including various derivatives, have been studied for their abuse potential, providing insights into their effects and risks (Arbo et al., 2012).
Mechanism of Action
Target of Action
The primary target of 1-(2,5-Difluorobenzyl)piperazine is the serotonin 5-HT2A receptor . This receptor plays a crucial role in the release of neurotransmitters and hormones, such as serotonin, norepinephrine, and dopamine .
Mode of Action
This compound acts as an agonist of the serotonin 5-HT2A receptor . Upon binding to this receptor, it triggers activation and subsequent release of neurotransmitters and hormones .
Biochemical Pathways
The activation of the serotonin 5-HT2A receptor leads to the release of neurotransmitters and hormones, which can impact various biochemical pathways. These neurochemical changes, in turn, affect behavior, mood, and cognition .
Pharmacokinetics
Its solubility in water, ethanol, and other organic solvents suggests that it may have good absorption and distribution characteristics
Result of Action
The activation of the serotonin 5-HT2A receptor by this compound leads to the release of neurotransmitters and hormones. This can result in changes in behavior, mood, and cognition .
Action Environment
The action of this compound can be influenced by various environmental factors For instance, its stability and efficacy might be affected by temperature, pH, and the presence of other substances.
Biochemical Analysis
Biochemical Properties
One of the notable characteristics of 1-(2,5-Difluorobenzyl)piperazine is its role as an agonist of the serotonin 5-HT2A receptor . Upon binding to this receptor, it triggers activation and subsequent release of neurotransmitters and hormones, such as serotonin, norepinephrine, and dopamine . These neurochemical changes, in turn, impact behavior, mood, and cognition .
Cellular Effects
The cellular effects of this compound are primarily due to its interaction with the serotonin 5-HT2A receptor . The activation of this receptor leads to the release of various neurotransmitters and hormones, which can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the serotonin 5-HT2A receptor . This binding triggers the activation of the receptor and subsequent release of neurotransmitters and hormones . This can lead to changes in gene expression and influence various cellular processes .
Properties
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c12-10-1-2-11(13)9(7-10)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKXPESKKMTHJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382601 | |
| Record name | 1-(2,5-Difluorobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179334-18-0 | |
| Record name | 1-[(2,5-Difluorophenyl)methyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179334-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,5-Difluorobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,5-Difluorobenzyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide](/img/structure/B62856.png)
![2,8-Dichloropyrimido[5,4-D]pyrimidine](/img/structure/B62860.png)
![Carbamic acid, [(2R)-2-hydroxy-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62861.png)
![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B62864.png)




![Methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B62876.png)
![4,4,10,14-Tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B62878.png)



